

GNE-235: A Comparative Analysis of Cross-Reactivity and Selectivity

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Compound of Interest

Compound Name: GNE-235
Cat. No.: B15561355

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of **GNE-235**'s cross-reactivity profile against other bromodomain inhibitors, supported by experimental data and detailed methodologies.

GNE-235 is a potent and selective chemical probe targeting the second bromodomain (BD2) of Polybromo-1 (PBRM1), a key component of the PBAF chromatin remodeling complex.^{[1][2]} Its selectivity is crucial for accurately dissecting the biological functions of PBRM1 BD2 in health and disease. This guide summarizes the cross-reactivity data for **GNE-235** and compares it with its less active enantiomer, GNE-234, providing a clear picture of its binding profile.

Comparative Selectivity Data

The selectivity of **GNE-235** was primarily assessed against a panel of bromodomains using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. The data demonstrates that **GNE-235** exhibits significant selectivity for PBRM1 BD2 over other bromodomains, including other PBRM1 bromodomains and those from the highly homologous SMARCA family.

Target Bromodomain	GNE-235 IC50 (μM)	GNE-234 IC50 (μM)
PBRM1(2)	0.04	1.6
PBRM1(1)	>10	>10
PBRM1(3)	>10	>10
PBRM1(4)	>10	>10
PBRM1(5)	1.8	>10
PBRM1(6)	>10	>10
SMARCA2	>10	>10
SMARCA4	>10	>10
BRD4(1)	>10	>10
CREBBP	>10	>10

Data sourced from the supplementary information of "**GNE-235**: A Lead Compound Selective for the Second Bromodomain of PBRM1".

Experimental Protocols

The following is a detailed methodology for the key experimental assay used to determine the cross-reactivity profile of **GNE-235**.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay measures the binding affinity of an inhibitor to a target protein by detecting the disruption of FRET between a donor fluorophore on the target and an acceptor fluorophore on a competing ligand.

Materials:

- Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20, and 1 mM DTT.

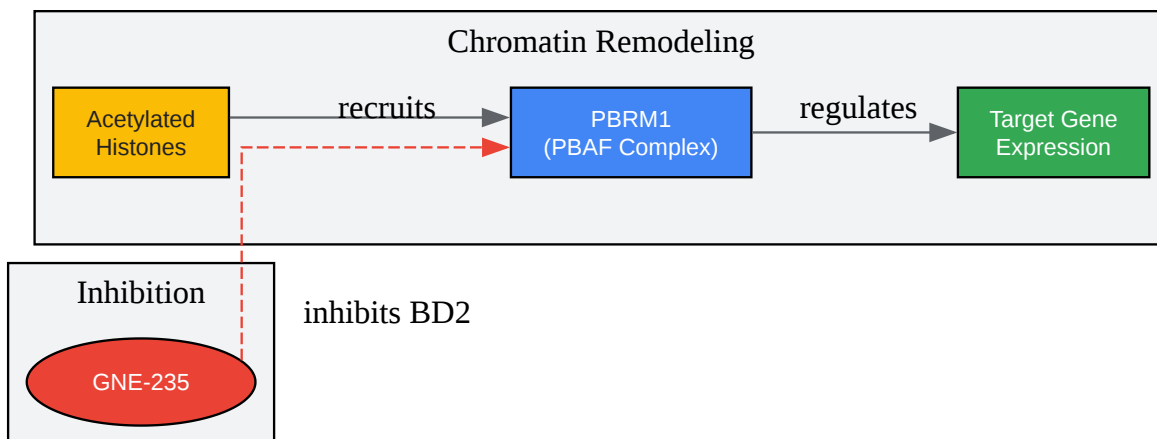
- Proteins: His-tagged bromodomain proteins.
- Peptide: Biotinylated histone H4 acetylated at lysine 8 (H4K8ac).
- Detection Reagents: Streptavidin-Europium (donor) and anti-His-APC (acceptor).
- Compound: **GNE-235** or GNE-234 serially diluted in DMSO.

Procedure:

- A solution containing the His-tagged bromodomain protein and the biotinylated histone peptide is prepared in the assay buffer.
- The test compound (**GNE-235** or GNE-234) is added to the protein-peptide mixture in a 384-well plate.
- The plate is incubated for a set period to allow for binding equilibrium to be reached.
- A solution containing Streptavidin-Europium and anti-His-APC is added to the wells.
- The plate is incubated to allow for the binding of the detection reagents.
- The TR-FRET signal is read on a plate reader with an excitation wavelength of 320 nm and emission wavelengths of 620 nm (Europium) and 665 nm (APC).
- The ratio of the emission at 665 nm to 620 nm is calculated, and IC50 values are determined from the dose-response curves.

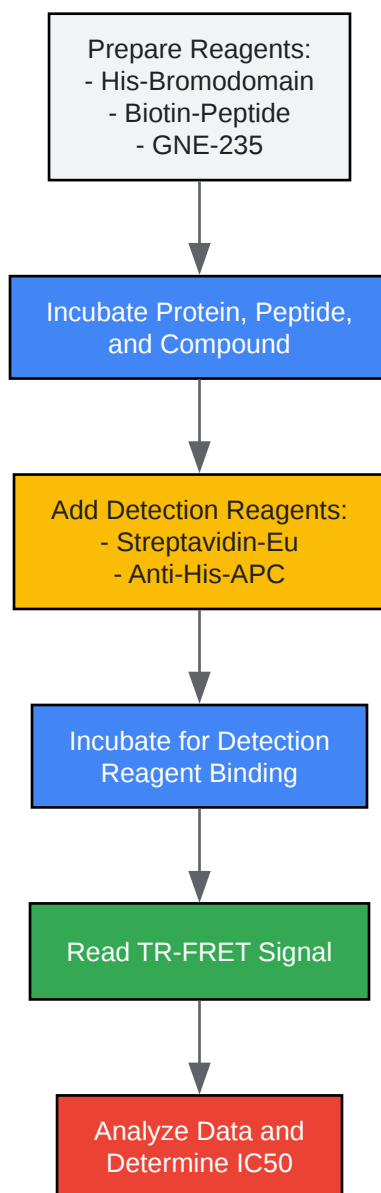
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway involving PBRM1 and the workflow of the TR-FRET assay used for cross-reactivity screening.



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Caption: PBRM1's role in chromatin remodeling and **GNE-235**'s inhibitory action.



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Caption: Workflow of the TR-FRET assay for inhibitor screening.

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References

- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
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